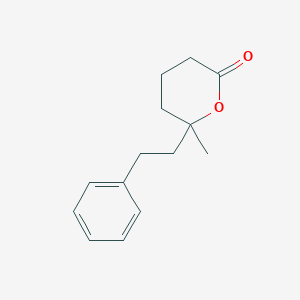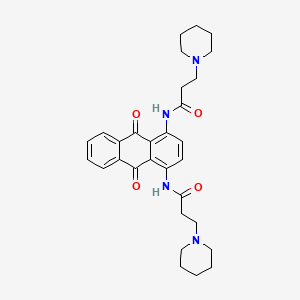
N,N'-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide is a complex organic compound characterized by its anthracene core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide typically involves the reaction of 9,10-anthraquinone with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted piperidine compounds .
Aplicaciones Científicas De Investigación
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide
- 9,10-Dioxo-9,10-dihydro-1-anthracenyl (2E)-3-phenylacrylate
- 9,10-Dihydro-9,10-dihydroxyphenanthrene
Uniqueness
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis-1-piperidinepropanamide is unique due to its dual piperidine moieties, which enhance its reactivity and potential biological activities compared to similar compounds. This structural feature allows for more diverse chemical modifications and applications .
Propiedades
Número CAS |
112764-26-8 |
|---|---|
Fórmula molecular |
C30H36N4O4 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
N-[9,10-dioxo-4-(3-piperidin-1-ylpropanoylamino)anthracen-1-yl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C30H36N4O4/c35-25(13-19-33-15-5-1-6-16-33)31-23-11-12-24(32-26(36)14-20-34-17-7-2-8-18-34)28-27(23)29(37)21-9-3-4-10-22(21)30(28)38/h3-4,9-12H,1-2,5-8,13-20H2,(H,31,35)(H,32,36) |
Clave InChI |
HMQXZARYZPKYBX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)NC2=C3C(=C(C=C2)NC(=O)CCN4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



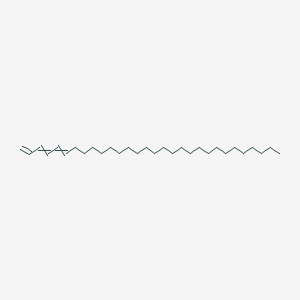
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
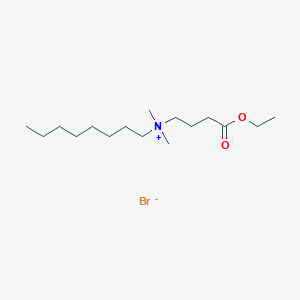
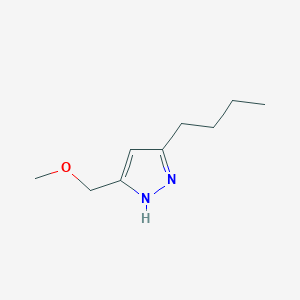


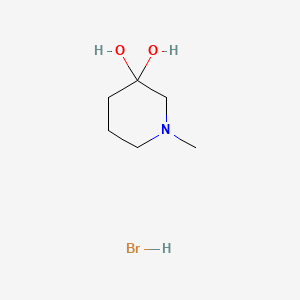

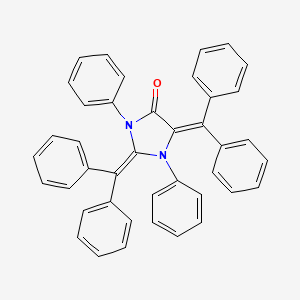

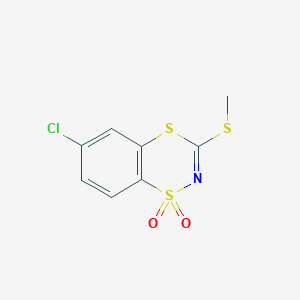
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
